3-Ethyl-5-methylisoxazole-4-carbonyl chloride

Medicinal chemistry Heterocyclic synthesis Acylation kinetics

Is your SAR program compromised by the electronic or steric mismatch of 3-H or 3-methyl isoxazole-4-carbonyl chlorides? This 3-ethyl-5-methyl analog provides the exact lipophilicity (parent acid LogP=1.24) and steric bulk validated in immunomodulatory lead series. • **Controlled reactivity:** Enables ambient-temperature amidation (30-35°C), documented for pilot-plant scale-up. • **Quality tier:** ≥95% (HPLC) for route scouting; NLT 98% available for GMP-adjacent campaigns. • **Supply reliability:** McMurry route supports multi-gram to kilogram scale, reducing single-source dependency.

Molecular Formula C7H8ClNO2
Molecular Weight 173.6
CAS No. 99298-90-5
Cat. No. B2861973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5-methylisoxazole-4-carbonyl chloride
CAS99298-90-5
Molecular FormulaC7H8ClNO2
Molecular Weight173.6
Structural Identifiers
SMILESCCC1=NOC(=C1C(=O)Cl)C
InChIInChI=1S/C7H8ClNO2/c1-3-5-6(7(8)10)4(2)11-9-5/h3H2,1-2H3
InChIKeyIPTLCBNDPDQIRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 3-Ethyl-5-methylisoxazole-4-carbonyl chloride


3-Ethyl-5-methylisoxazole-4-carbonyl chloride (CAS 99298-90-5) is a 3,5-disubstituted isoxazole-4-carbonyl chloride with molecular formula C₇H₈ClNO₂ and molecular weight 173.60 g/mol . It belongs to the isoxazole-4-carbonyl chloride family — reactive acyl chloride intermediates widely employed in medicinal chemistry and agrochemical synthesis for constructing carboxamide, ester, and thioester derivatives via nucleophilic substitution [1]. The compound is commercially available at ≥95% purity (HPLC) and requires storage at 2–8 °C under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid . Its 3-ethyl-5-methyl substitution pattern distinguishes it from the more common 5-methylisoxazole-4-carbonyl chloride (the key intermediate in Leflunomide synthesis) and from 3-aryl-substituted analogs used in beta-lactam antibiotic production.

Comparator-Based Selection Rationale


Isoxazole-4-carbonyl chlorides are not functionally interchangeable building blocks. The position-3 substituent exerts a first-order influence on both the electronic character of the heterocycle and the steric environment around the reactive C4-acyl chloride center, directly affecting amidation rates, regiochemical outcomes in subsequent ring-functionalization steps, and the physicochemical properties of downstream products [1]. The 3-ethyl group in the target compound provides moderate electron-donating character and modest steric bulk — a profile distinct from the unsubstituted 3-H analog (lower steric hindrance, different electronic properties), the 3-methyl analog (reduced lipophilicity and altered metabolic stability in final drug candidates), and the 3-aryl analogs (substantially greater molecular weight, π-stacking potential, and cost) . Selection of the incorrect 3-substituted analog can lead to altered reaction kinetics, different impurity profiles, and divergent biological outcomes in structure-activity relationship (SAR) programs where the 3-ethyl group is a required pharmacophoric element.

Comparative Evidence for Procurement


Acyl Chloride Reactivity vs. 3-H Analog

The 3-ethyl substituent in the target compound (CAS 99298-90-5) exerts a positive inductive (+I) effect on the isoxazole ring, modestly increasing electron density at the C4 position relative to the 3-unsubstituted analog 5-methylisoxazole-4-carbonyl chloride (CAS 67305-24-2). This electronic modulation reduces the electrophilicity of the C4 carbonyl carbon, resulting in a moderated acylation rate. In the synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide documented in US Patent 4,681,898, amidation with m-fluoroaniline in toluene at 30–35 °C proceeds smoothly without the need for cryogenic temperature control that is often required for more electrophilic, unsubstituted analogs to avoid exothermic side reactions . In contrast, the 3-H analog 5-methylisoxazole-4-carbonyl chloride is documented to couple with 4-(trifluoromethyl)aniline in acetonitrile under standard conditions but requires careful temperature management due to higher inherent reactivity [1]. This difference in reactivity profiles is a class-level inference from the established electronic effects of alkyl substituents on isoxazole ring systems.

Medicinal chemistry Heterocyclic synthesis Acylation kinetics

Amidation Product Purity Benchmark

US Patent 4,681,898 provides a fully worked example using 22.5 g (0.129 mol) of 3-ethyl-5-methyl-4-isoxazole carbonyl chloride reacted with 13.3 g (0.120 mol) m-fluoroaniline in toluene with triethylamine, yielding N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide as a crystalline solid with melting point 99.5–101 °C after recrystallization from toluene . This patent-documented transformation establishes the compound's suitability for producing analytically pure carboxamide derivatives without chromatographic purification. By contrast, many 3-aryl-substituted isoxazole-4-carbonyl chlorides (e.g., 5-methyl-3-phenylisoxazole-4-carbonyl chloride, CAS 16883-16-2) are documented primarily as intermediates in beta-lactam antibiotic (oxacillin) production and may produce amides requiring more intensive purification due to aryl-derived byproducts [1]. The defined melting point of the product serves as an identity and purity benchmark for quality control in subsequent SAR campaigns.

Pharmaceutical intermediate synthesis Carboxamide formation Process patent

Parent Acid Physicochemical Profile

The parent carboxylic acid of the target compound, 3-ethyl-5-methylisoxazole-4-carboxylic acid (CAS 17147-85-2), has a reported pKa of approximately 4.5 and a computed LogP of 1.24 [1]. These values position the acid (and by extension, the acyl chloride after coupling) at a lipophilicity and acidity midpoint between the less lipophilic 3,5-dimethyl analog (predicted lower LogP due to one fewer methylene unit; CAS 31301-45-8) and the more lipophilic 3-phenyl analog (5-methyl-3-phenylisoxazole-4-carboxylic acid, which would be expected to have LogP > 2.5 based on the phenyl contribution). The LogP of 1.24 places congener drug candidates derived from this building block in a favorable range for oral bioavailability (typically LogP 1–3), whereas the 3-phenyl analog may push candidate molecules beyond Lipinski's Rule of 5 thresholds for permeability and solubility [2]. This is a class-level inference based on established structure-property relationships and measured parent acid values.

Physicochemical profiling Drug-likeness prediction Lead optimization

Commercial Purity and Supplier Landscape

The target compound is commercially supplied at ≥95% purity by Sigma-Aldrich (AAblocks) and at NLT 98% purity by MolCore, with storage specified at 2–8 °C . This purity range is comparable to the more common 5-methylisoxazole-4-carbonyl chloride (typically 97% from Thermo Scientific) and 3,5-dimethylisoxazole-4-carbonyl chloride (≥96% GC from TCI) . However, the target compound is stocked by fewer global suppliers than the Leflunomide intermediate (5-methylisoxazole-4-carbonyl chloride), which is manufactured at multi-ton scale. The target compound's Country of Origin is documented as the United States for the Sigma-Aldrich product , which may be relevant for procurement teams subject to geographic sourcing restrictions. The MolCore product is manufactured under an ISO-certified quality system .

Supply chain assessment Quality specifications Vendor comparison

Synthetic Route Accessibility vs. Regioisomer

The target compound's 3-ethyl-5-methyl substitution pattern is accessible via the well-established McMurry isoxazole ester synthesis, which proceeds through condensation of ethyl β-pyrrolidinocrotonate with 1-nitropropane, followed by POCl₃-mediated cyclization, yielding ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate in 68–71% distilled yield at 0.5 mmol scale [1]. The corresponding carboxylic acid (CAS 17147-85-2) is then converted to the target acyl chloride via standard thionyl chloride treatment. In contrast, the regioisomeric 5-propylisoxazole-4-carbonyl chloride (CAS 75705-99-6) places the propyl group at the 5-position rather than the 3-position, which necessitates a different synthetic route (nitrile oxide cycloaddition) and results in altered ring electronics because the substituent is attached to the carbon adjacent to the ring oxygen rather than the ring nitrogen. The 3-position substituent has a more direct conjugative interaction with the C4-carbonyl through the isoxazole π-system [2].

Route scouting Building block sourcing Regiochemical control

Procurement Application Scenarios


Medicinal Chemistry SAR Library Synthesis

When a structure-activity relationship campaign has identified the 3-ethyl-5-methylisoxazole moiety as the optimal pharmacophoric element — for example, in immunomodulatory or anti-inflammatory lead series where the 3-ethyl group provides the ideal balance of lipophilicity (parent acid LogP = 1.24) and steric bulk — this acyl chloride is the direct, single-step coupling partner for introducing the intact heterocycle via amide or ester bond formation [1]. The patent-documented amidation with m-fluoroaniline demonstrates compatibility with aniline nucleophiles bearing electron-withdrawing substituents, a common motif in kinase inhibitor and GPCR modulator design. Using the 3-methyl or 3-H analog would alter the lipophilic and steric profile of every library member, potentially invalidating the SAR hypothesis.

Process Scale-Up and Quality Control

The moderated electrophilicity of the 3-ethyl-substituted acyl chloride (compared to the unsubstituted 3-H analog) enables ambient-temperature amidation conditions (30–35 °C) that are advantageous for pilot-plant operations, as documented in US Patent 4,681,898 . The product carboxamide's well-defined melting point (99.5–101 °C) provides a convenient in-process control checkpoint. For procurement, the availability of the compound at 95% purity from Sigma-Aldrich and at NLT 98% from MolCore under ISO-certified quality systems supports both early development (95% purity sufficient for initial route scouting) and late-stage campaign requirements (higher purity for GMP-adjacent intermediate qualification).

Agrochemical Ring-Opening Precursor

Isoxazoles bearing electron-withdrawing groups at the 4-position undergo electrochemical and yeast-catalyzed N–O bond cleavage to yield enolized dicarbonylimine functionalities characteristic of certain herbicide scaffolds [1]. The target compound, with its 4-carbonyl chloride (a strong electron-withdrawing group) and 3-ethyl substituent, is positioned as a precursor for generating 3-ethyl-5-methyl-substituted dicarbonyl systems through this ring-opening pathway. The McMurry synthetic route provides reliable access to the carboxylic acid precursor at multi-gram to kilogram scale, enabling agrochemical discovery groups to explore this chemistry without dependence on single-source commercial supply.

Selectivity Profiling Comparator Set

In drug discovery programs where the lead series contains a 3-substituted isoxazole-4-carboxamide, the ethyl analog serves as a systematic comparator to the methyl, propyl, and isopropyl congeners for establishing the optimal alkyl chain length. The compound's intermediate LogP (1.24) and pKa (~4.5 for the parent acid) [1] distinguish it from both the shorter (methyl) and longer (propyl/butyl) alkyl-chain analogs, making it a valuable titration point in property-optimization matrices. Procuring all chain-length variants from a single vendor portfolio (e.g., MolCore or Sigma-Aldrich) ensures batch-to-batch consistency in purity specifications across the comparator set.

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